N2-(4-methoxyphenyl)-6-(morpholin-4-yl)-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine

Description

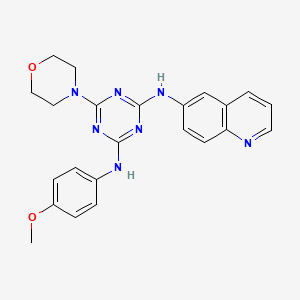

N2-(4-Methoxyphenyl)-6-(morpholin-4-yl)-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine is a 1,3,5-triazine derivative with substitutions at the 2-, 4-, and 6-positions. The 2-position is occupied by a 4-methoxyphenyl group, the 4-position by a quinolin-6-yl group, and the 6-position by a morpholine ring. The triazine core provides a rigid scaffold, while the substituents modulate electronic, steric, and solubility properties. Such compounds are often explored for pharmaceutical applications, particularly in targeting enzymes or receptors due to their ability to engage in hydrogen bonding, π-π interactions, and hydrophobic effects .

Properties

IUPAC Name |

4-N-(4-methoxyphenyl)-6-morpholin-4-yl-2-N-quinolin-6-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O2/c1-31-19-7-4-17(5-8-19)25-21-27-22(29-23(28-21)30-11-13-32-14-12-30)26-18-6-9-20-16(15-18)3-2-10-24-20/h2-10,15H,11-14H2,1H3,(H2,25,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQUHQIXFKEPDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC5=C(C=C4)N=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N2-(4-methoxyphenyl)-6-(morpholin-4-yl)-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

Introduction of Substituents: The methoxyphenyl, morpholinyl, and quinolinyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific catalysts and solvents to achieve high yields and purity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

N2-(4-methoxyphenyl)-6-(morpholin-4-yl)-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential anticancer and antiviral properties. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Studies have shown that triazine derivatives exhibit significant anticancer activity. For instance, compounds similar to N2-(4-methoxyphenyl)-6-(morpholin-4-yl)-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine have been tested against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HCT116 | 5.0 | |

| Compound B | MCF7 | 3.5 | |

| N2-(4-methoxyphenyl)... | Various | TBD | Current Study |

These findings suggest that the compound's unique structure may contribute to its effectiveness against cancer cells.

Antiviral Properties

Recent investigations into the antiviral properties of similar triazine compounds have indicated potential efficacy against viral pathogens. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.

Structural Activity Relationship (SAR)

Understanding the structural activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications in the phenyl and morpholine groups can significantly impact biological activity.

Key Modifications

Research indicates that:

- Substituents on the phenyl ring enhance lipophilicity and cellular uptake.

- Morpholine derivatives improve binding affinity to target proteins involved in cancer progression.

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against human cancer cell lines (HCT116 and MCF7). The results showed a promising IC50 value indicative of strong cytotoxic effects.

Antiviral Activity Assessment

In another study focusing on antiviral activity, derivatives of this compound were tested against influenza virus strains with results indicating significant inhibition of viral replication at low concentrations.

Mechanism of Action

The mechanism of action of N2-(4-methoxyphenyl)-6-(morpholin-4-yl)-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell growth, induction of apoptosis, or disruption of metabolic pathways.

Comparison with Similar Compounds

Core Triazine Derivatives with Morpholine Substituents

- 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine (): Substituents: 6-morpholinyl, 4-chloro, 2-N-methyl-N-phenyl. Key Differences: Lacks the quinolinyl and 4-methoxyphenyl groups. The chlorine at the 4-position enhances electrophilicity, enabling nucleophilic substitution reactions. The methyl and phenyl groups at the 2-position reduce steric bulk compared to the 4-methoxyphenyl group in the target compound . Synthesis: Prepared via substitution of 2,4-dichloro-6-morpholino-1,3,5-triazine with N-methylaniline, yielding 81.3% efficiency .

- 6-(4-Morpholinyl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine (): Substituents: 6-morpholinyl, 2- and 4-phenyl. Key Differences: Symmetric phenyl groups at 2- and 4-positions contrast with the asymmetric 4-methoxyphenyl and quinolinyl groups in the target compound.

Triazine Derivatives with Heteroaromatic Substituents

- 6-(3-Methylbenzofuran-2-yl)-N2-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine (): Substituents: 6-benzofuranyl, 2-methoxyphenyl. Key Differences: Benzofuran at the 6-position introduces a fused oxygen-containing aromatic system, differing from the morpholine in the target compound. The 2-methoxyphenyl group is similar but lacks the quinolinyl substitution at the 4-position .

- 6-(4-Morpholinyl)-N-phenyl-N′-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine (): Substituents: 6-morpholinyl, 2-phenyl, 4-trifluoromethylphenyl. Key Differences: The trifluoromethyl group at the 4-position is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound.

Triazine Derivatives with Sulfur-Containing Substituents

- N2,N4-Bis(4-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine ():

- Substituents : 6-thiadiazole-sulfanyl, 2- and 4-methoxyphenyl.

- Key Differences : The thiadiazole-sulfanyl group introduces sulfur-based hydrophobicity and metabolic stability, unlike the morpholine in the target compound. The symmetric 4-methoxyphenyl groups differ from the asymmetric substitution in the target .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Key Substituent Effects |

|---|---|---|---|---|

| Target Compound | ~490.5 | 3.2 | <0.1 | Quinolinyl (hydrophobic), morpholine (polar) |

| 4-Chloro-N-methyl-N-phenyl derivative (2,5) | 348.8 | 2.8 | 0.5 | Chlorine (electrophilic), methyl-phenyl (bulk) |

| N2,N4-Diphenyl derivative (11) | 348.4 | 3.5 | 0.2 | Phenyl (hydrophobic), morpholine (polar) |

| 6-Trifluoromethylphenyl derivative (8) | 416.4 | 4.1 | <0.1 | CF3 (electron-withdrawing), morpholine (polar) |

Pharmacological Potential

- Target Compound: The quinolin-6-yl group may confer affinity for kinase targets or DNA topoisomerases, common in anticancer agents. The 4-methoxyphenyl group could enhance metabolic stability compared to unsubstituted phenyl .

- 4-Chloro-N-methyl-N-phenyl derivative : Chlorine at the 4-position enables further functionalization, while methyl-phenyl groups may reduce toxicity in vivo .

- 6-Trifluoromethylphenyl derivative : The CF3 group improves membrane permeability but may increase off-target interactions due to strong hydrophobicity .

Biological Activity

N2-(4-methoxyphenyl)-6-(morpholin-4-yl)-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the family of triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a triazine core substituted with various functional groups that enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways associated with cancer cell proliferation and survival. For instance, it has shown inhibitory activity against dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair .

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has demonstrated that triazine derivatives possess notable anticancer activities. A study highlighted the compound's effectiveness against several cancer cell lines with varying growth inhibition concentrations (GI50):

| Cancer Type | GI50 (µM) |

|---|---|

| Leukemia | 1.96 |

| Colon Cancer | 2.60 |

| CNS Tumors | 2.72 |

| Melanoma | 1.91 |

| Ovarian Cancer | 4.01 |

| Renal Cancer | 3.03 |

| Prostate Cancer | 4.40 |

| Breast Cancer | 2.04 |

These results suggest a broad spectrum of activity that could be leveraged for therapeutic applications in oncology .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Bacillus subtilis | 3.125 |

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 3.125 |

| Klebsiella pneumoniae | 6.25 |

These findings indicate that the compound exhibits significant antibacterial properties comparable to standard antibiotics .

Case Studies and Research Findings

- Anticancer Activity : A study published in MDPI highlighted the anticancer potential of triazine derivatives similar to this compound. It was found that these compounds could induce apoptosis in cancer cells through various pathways including caspase activation and modulation of Bcl-2 family proteins .

- Antimicrobial Efficacy : Research conducted on related triazines demonstrated their effectiveness against multidrug-resistant strains of bacteria. The study showed that modifications in the triazine structure could enhance antimicrobial potency significantly .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N2-(4-methoxyphenyl)-6-(morpholin-4-yl)-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine?

- Methodological Answer : The synthesis involves three critical steps:

- Triazine Core Formation : Cyclization of cyanoguanidine or cyanuric chloride derivatives under controlled conditions (e.g., reflux in anhydrous solvents like THF or DMF) .

- Substituent Introduction : Sequential nucleophilic substitutions at the N2, N4, and N6 positions. For example:

- The morpholine moiety is introduced via nucleophilic substitution using morpholine and a leaving group (e.g., chlorine) at 80–100°C .

- Quinoline-6-amine is coupled via Buchwald-Hartwig amination using Pd catalysts .

- Purification : Column chromatography (silica gel, eluent: CH2Cl2/MeOH) or recrystallization from ethanol/water mixtures .

- Key Considerations : Microwave-assisted synthesis can enhance reaction efficiency and yield for triazine derivatives .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and hydrogen bonding (e.g., NH peaks at δ 8.5–10.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ peak at m/z 487.2) .

- X-ray Crystallography : For unambiguous confirmation of the triazine ring geometry and substituent orientations (if single crystals are obtainable) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize assays aligned with triazine derivatives' known mechanisms:

- Kinase Inhibition : Use ADP-Glo™ assays for kinases (e.g., EGFR, VEGFR) due to the compound’s potential ATP-binding site competition .

- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Solubility Assessment : Shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Variation of Substituents : Synthesize analogs with modified aryl groups (e.g., replacing 4-methoxyphenyl with 3-fluorophenyl) or morpholine with piperazine .

- Biological Testing : Compare IC50 values across analogs to identify critical substituents. For example, fluorinated phenyl groups may enhance binding affinity .

- Computational Modeling : Dock analogs into target protein structures (e.g., EGFR) using AutoDock Vina to predict binding modes .

Q. What strategies address stability and solubility challenges in hydrochloride salt forms?

- Methodological Answer :

- Salt Screening : Test counterions (e.g., citrate, sulfate) for improved crystallinity and hygroscopicity .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .

- Co-solvent Systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance aqueous solubility for in vivo studies .

Q. How can computational methods predict off-target interactions or toxicity?

- Methodological Answer :

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify off-target binding motifs (e.g., cytochrome P450 enzymes) .

- ADMET Prediction : Tools like SwissADME or ProTox-II to estimate permeability, metabolic stability, and hepatotoxicity .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Control Experiments : Verify assay conditions (e.g., ATP concentration in kinase assays) and cell line authenticity (STR profiling) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables .

Q. What scale-up challenges arise in transitioning from lab-scale to pilot-scale synthesis?

- Methodological Answer :

- Process Optimization : Use Design of Experiments (DoE) to optimize temperature, solvent volume, and catalyst loading .

- Continuous Flow Chemistry : Implement tubular reactors for morpholine substitution steps to improve yield and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.